molecular formula C26H21N5O4 B14098492 ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B14098492
M. Wt: 467.5 g/mol
InChI Key: WMAJNODBAVLMJH-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolotriazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolotriazine ring system.

    Introduction of the naphthalen-1-yl group: This is achieved through a substitution reaction where the naphthalen-1-yl group is introduced onto the pyrazolotriazine core.

    Acetylation: The acetyl group is introduced to the molecule through an acetylation reaction.

    Formation of the ethyl ester: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups.

Scientific Research Applications

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity and fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(naphthalen-1-yloxy)acetate: This compound shares the naphthalen-1-yl group but differs in the overall structure and functional groups.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar naphthalen-1-yl group but features a different core structure and functional groups.

Properties

Molecular Formula

C26H21N5O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4/c1-2-35-26(34)20-11-5-6-13-21(20)28-24(32)15-30-25(33)23-14-22(29-31(23)16-27-30)19-12-7-9-17-8-3-4-10-18(17)19/h3-14,16H,2,15H2,1H3,(H,28,32)

InChI Key

WMAJNODBAVLMJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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